[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate
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Overview
Description
[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[c]chromene core, a morpholinyl butanoate ester, and a cyano-substituted alkyl chain. Its intricate molecular architecture suggests it could have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate typically involves multiple steps:
Formation of the benzo[c]chromene core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the cyano-substituted alkyl chain: This step may involve a nucleophilic substitution reaction where a cyano group is introduced to the alkyl chain.
Esterification with morpholinyl butanoate: The final step involves esterification, where the benzo[c]chromene core is reacted with morpholinyl butanoate under conditions that promote ester bond formation, such as the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[c]chromene core or the alkyl chain.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the morpholinyl butanoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[c]chromene core.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.
Material Science:
Biology
Pharmacology: The compound could be investigated for its potential as a drug candidate due to its complex structure and possible biological activity.
Biochemistry: Studies on its interaction with biological molecules and pathways.
Medicine
Therapeutics: Potential use in the development of new therapeutic agents.
Diagnostics: Possible applications in diagnostic assays or imaging.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which [(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzo[c]chromene Derivatives: Compounds with similar core structures but different substituents.
Morpholinyl Esters: Compounds with morpholinyl ester groups but different core structures.
Uniqueness
Structural Complexity: The combination of a benzo[c]chromene core, a cyano-substituted alkyl chain, and a morpholinyl butanoate ester makes this compound unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological properties not seen in similar compounds.
This detailed article provides a comprehensive overview of [(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
216988-52-2 |
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Molecular Formula |
C32H46N2O4 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate |
InChI |
InChI=1S/C32H46N2O4/c1-23-11-12-26-25(20-23)30-27(37-29(35)10-9-15-34-16-18-36-19-17-34)21-24(22-28(30)38-32(26,4)5)31(2,3)13-7-6-8-14-33/h11,21-22,25-26H,6-10,12-13,15-20H2,1-5H3/t25-,26-/m1/s1 |
InChI Key |
YRDNBEPFVBMTNP-CLJLJLNGSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC(=O)CCCN4CCOCC4)C(C)(C)CCCCC#N)OC2(C)C |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC(=O)CCCN4CCOCC4)C(C)(C)CCCCC#N)OC2(C)C |
Origin of Product |
United States |
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